Kinase Selectivity: A Preferred Scaffold for GSK3β Inhibition Over DYRK1A and CLK1
The 6,7-dimethylquinoxaline scaffold provides a privileged starting point for achieving selective GSK3β inhibition. In a study evaluating a series of 6,7-dimethyl quinoxaline analogs (Compounds I-IX), derivatives IV and V demonstrated high selectivity for GSK3β over other CMGC family kinases DYRK1A and CLK1, which are also implicated in tau hyperphosphorylation [1]. This contrasts with the broader inhibition profiles often observed with unoptimized heterocyclic cores.
| Evidence Dimension | Selectivity Profile for GSK3β over DYRK1A and CLK1 |
|---|---|
| Target Compound Data | Qualitative selectivity for GSK3β |
| Comparator Or Baseline | Other CMGC family kinases (DYRK1A, CLK1) |
| Quantified Difference | Compounds IV and V were active and selective towards GSK3β, while the entire compound series (I-IX) was inactive against DYRK1A and CLK1 [2]. |
| Conditions | Kinase inhibition assay |
Why This Matters
This selectivity reduces off-target effects, making the scaffold more valuable for developing targeted therapeutics for Alzheimer's disease research.
- [1] Jain, A. K., Gupta, A., Karthikeyan, C., Trivedi, P., & Konar, A. D. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Chemistry & Biodiversity, 18(11), e2100364. View Source
- [2] Jain, A. K., Gupta, A., Karthikeyan, C., Trivedi, P., & Konar, A. D. (2022). Substituent Orchestration in Dimethylquinoxaline Derivatives: A Tool for Fishing Out Appropriate CDK5 Inhibitors as Potential Therapeutics for Alzheimer's. Chemistry & Biodiversity, 19(9), e202200116. View Source
